Ethyl 3-methyleneheptanoate

Description

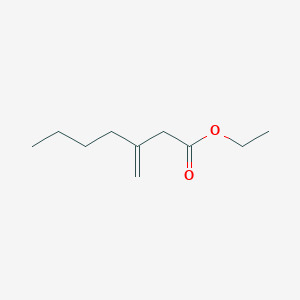

Ethyl 3-methyleneheptanoate (CAS number: Not listed in provided evidence; EC number: Unavailable) is an ester derivative of heptanoic acid featuring a methylene group (-CH₂-) at the third carbon of the aliphatic chain. This compound is hypothesized to exhibit reactivity typical of α,β-unsaturated esters, such as participation in Diels-Alder reactions or polymerization under specific conditions. Esters of this class are often employed in flavor and fragrance industries due to their fruity or floral notes, though specific applications for this compound remain undocumented in the provided materials.

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

ethyl 3-methylideneheptanoate |

InChI |

InChI=1S/C10H18O2/c1-4-6-7-9(3)8-10(11)12-5-2/h3-8H2,1-2H3 |

InChI Key |

RJYSICKNNUNHQS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C)CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methyleneheptanoate can be synthesized through several methods. One common approach involves the esterification of 3-methyleneheptanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity, often employing catalysts like sulfuric acid or p-toluenesulfonic acid. The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyleneheptanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as alkyl halides or Grignard reagents can facilitate substitution reactions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols.

Substitution: Results in the formation of new esters or other substituted products.

Scientific Research Applications

Ethyl 3-methyleneheptanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-methyleneheptanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and pathways, contributing to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 3-methyleneheptanoate with analogous esters, focusing on substituent positions, functional groups, and inferred properties. Data from the provided evidence (Ethyl 2-acetylheptanoate) and theoretical extrapolations are included where applicable.

Key Findings:

Structural Impact on Reactivity: this compound’s α,β-unsaturated structure suggests higher reactivity compared to saturated analogs like Ethyl heptanoate. For instance, the methylene group may facilitate conjugate additions or cycloadditions, whereas Ethyl 2-acetylheptanoate’s acetyl group could stabilize the molecule via resonance, reducing its reactivity . Ethyl heptanoate, lacking substituents, is chemically inert under standard conditions, making it suitable for stable formulations in consumer products.

This contrasts with α,β-unsaturated esters like this compound, which may pose irritant risks due to electrophilic reactivity, though specific data are absent.

In contrast, this compound’s unsaturated structure could impart sharper or greener aromas, though experimental confirmation is needed.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing Ethyl 3-methyleneheptanoate, and how should data inconsistencies be addressed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the methylene group (CH₂=) at position 2. Gas Chromatography-Mass Spectrometry (GC-MS) can validate purity and molecular weight. If discrepancies arise between theoretical and observed spectra (e.g., unexpected splitting in NMR), cross-validate with High-Resolution Mass Spectrometry (HRMS) and repeat experiments under controlled humidity/temperature to rule out environmental artifacts .

Q. What synthetic routes are optimal for this compound in lab settings?

- Methodological Answer : The esterification of 3-methyleneheptanoic acid with ethanol via acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux is a standard approach. Monitor reaction progress via Thin-Layer Chromatography (TLC) and optimize reaction time (typically 6-12 hours) to minimize side products like diethyl ether byproducts. For higher yields, consider using Dean-Stark traps to remove water and shift equilibrium .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) simulations can model electron density distributions to identify reactive sites (e.g., the α,β-unsaturated ester moiety). Use software like Gaussian or ORCA to calculate Fukui indices for electrophilic/nucleophilic attack. Validate predictions with experimental kinetic studies under varying catalysts (e.g., organocatalysts vs. transition metals) .

Q. What strategies resolve contradictions in metabolic pathway studies involving this compound?

- Methodological Answer : Conflicting data on enzymatic hydrolysis rates may stem from substrate stereoselectivity or enzyme source variability (e.g., mammalian vs. microbial esterases). Address this by standardizing enzyme concentrations (IU/mg) and using chiral chromatography to isolate enantiomers. Replicate studies under inert atmospheres to rule out oxidative degradation .

Q. How do solvent effects influence the compound’s stability during long-term storage?

- Methodological Answer : Conduct accelerated stability testing in polar (e.g., DMSO) vs. non-polar (hexane) solvents under controlled light/temperature. Use HPLC to quantify degradation products (e.g., ethyl heptanoate or peroxides). For lab storage, recommend amber vials with molecular sieves in anhydrous dichloromethane at -20°C .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing kinetic data from this compound reactions?

- Methodological Answer : Apply non-linear regression (e.g., Michaelis-Menten models) for enzymatic studies, using tools like GraphPad Prism. For heterogeneous catalysis, employ ANOVA to compare turnover frequencies (TOF) across catalyst types. Report confidence intervals (95%) and use Grubbs’ test to exclude outliers .

Q. How should raw spectral data be processed to minimize misinterpretation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.